molecular formula C15H14O B074688 2,6-Dimethylbenzophenone CAS No. 1139-60-2

2,6-Dimethylbenzophenone

Cat. No.: B074688
CAS No.: 1139-60-2
M. Wt: 210.27 g/mol
InChI Key: HBPDHOUFKMTSHG-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzophenone is an organic compound with the molecular formula C15H14O. It is a derivative of benzophenone, characterized by the presence of two methyl groups at the 2 and 6 positions on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylbenzophenone can be synthesized through the Friedel-Crafts acylation of 2,6-dimethylbenzene (xylene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds as follows: [ \text{C6H4(CH3)2} + \text{C6H5COCl} \xrightarrow{\text{AlCl3}} \text{C6H4(CO)C6H3(CH3)2} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve similar Friedel-Crafts acylation processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl groups can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,6-Dimethylbenzophenone finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, coatings, and as a photoinitiator in photopolymerization processes.

Mechanism of Action

The mechanism of action of 2,6-Dimethylbenzophenone involves its interaction with molecular targets through various pathways. As a photoinitiator, it absorbs UV light and undergoes a photochemical reaction, generating reactive species that initiate polymerization. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

    Benzophenone: The parent compound, lacking the methyl groups, with similar photoinitiating properties.

    4,4’-Dimethylbenzophenone: Another derivative with methyl groups at different positions, affecting its reactivity and applications.

    2,4,6-Trimethylbenzophenone: A compound with three methyl groups, exhibiting different steric and electronic effects.

Uniqueness: 2,6-Dimethylbenzophenone is unique due to the specific positioning of its methyl groups, which influence its chemical reactivity and physical properties. This makes it particularly useful in certain synthetic applications and as a photoinitiator with distinct characteristics.

Properties

IUPAC Name

(2,6-dimethylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-7-6-8-12(2)14(11)15(16)13-9-4-3-5-10-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPDHOUFKMTSHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30150608
Record name 2,6-Dimethylbenzophenone
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1139-60-2
Record name 2,6-Dimethylbenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1139-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethylbenzophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethylbenzophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylbenzophenone
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Synthesis routes and methods

Procedure details

81 parts of 5-tert.-butyl-m-xylene and 70 parts of benzoyl chloride are kept with 2.4 parts of ferric chloride for three hours at from 100° to 120°C. The whole is cooled to 25°C and 600 parts of benzene and 100 parts of aluminum chloride are added. 20 parts of hydrogen chloride is passed into the mixture during six hours at 70° to 80°C. The mixture is poured onto 1000 parts of ice-water. The organic phase which forms is separated and 77 parts (73.3% of theory) of 2,6-dimethylbenzophenone having a boiling point of 122° to 125°C is isolated by distillation at 0.3 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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